molecular formula C14H22N4O2 B8604646 2-amino-5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methylbenzamide

2-amino-5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methylbenzamide

Cat. No. B8604646
M. Wt: 278.35 g/mol
InChI Key: UTPKRSCUWPVWFI-UHFFFAOYSA-N
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Patent
US09446034B2

Procedure details

A solution of 5-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-2-nitrobenzamide 3 in 250 mL of MeOH in a 250 mL round bottom flask was stirred at room temperature under hydrogen balloon over night. The resulted mixture was filtered to get rid of the Pd catalyst. TLC in 10% MeOH/CH2Cl2 showed no more starting material and a major product. The solvent was rotavaped to dryness, and the residue was used without further purification. MS(ES) m/e 279 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[CH:12][C:13]([N+:20]([O-])=O)=[C:14]([CH:19]=2)[C:15]([NH:17][CH3:18])=[O:16])[CH2:6][CH2:5]1>CO.CO.C(Cl)Cl>[NH2:20][C:13]1[CH:12]=[CH:11][C:10]([N:7]2[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][OH:1])[CH2:5][CH2:6]2)=[CH:19][C:14]=1[C:15]([NH:17][CH3:18])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN1CCN(CC1)C=1C=CC(=C(C(=O)NC)C1)[N+](=O)[O-]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulted mixture was filtered
CUSTOM
Type
CUSTOM
Details
to get rid of the Pd catalyst
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NC)C=C(C=C1)N1CCN(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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